molecular formula C20H18N2O6 B6498407 N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953232-03-6

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

カタログ番号: B6498407
CAS番号: 953232-03-6
分子量: 382.4 g/mol
InChIキー: BBZOBGDWYDTCFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H18N2O6 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.11648630 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is C22H21N3O4C_{22}H_{21}N_{3}O_{4}, and it has been synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis.

1. Antidiabetic Activity

Recent studies have highlighted the compound's potential as an α-amylase inhibitor , which is crucial for managing diabetes by slowing carbohydrate digestion. In vitro assays demonstrated that derivatives of benzodioxole exhibited potent inhibition of α-amylase with IC50 values ranging from 0.68 to 0.85 µM . In vivo studies using streptozotocin-induced diabetic mice showed that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration .

2. Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant activity against several cancer types with IC50 values ranging from 26 to 65 µM in MTS assays . These findings suggest that the compound could serve as a potential candidate for anticancer therapies.

3. Antimicrobial Properties

Some derivatives of benzodioxole have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method revealed effective inhibition zones, indicating the compound's potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The inhibition of α-amylase is primarily responsible for its antidiabetic effects. The structural characteristics of the benzodioxole and oxazole moieties facilitate binding to the enzyme's active site.
  • Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis through cell cycle arrest mechanisms, although further studies are needed to elucidate these pathways.

Case Study 1: Antidiabetic Effects in Mice

In a controlled study involving diabetic mice treated with varying doses of the compound, significant reductions in blood glucose levels were observed compared to the control group. This study underscores the compound's potential utility in diabetes management .

Case Study 2: Cytotoxicity Profiling

A comprehensive cytotoxicity profiling against multiple cancer cell lines revealed that this compound selectively targets malignant cells while exhibiting negligible effects on normal cell lines (IC50 > 150 µM) . This selectivity is crucial for developing safer therapeutic agents.

Data Summary

Activity TypeIC50 Value (µM)Target/Organism
α-Amylase Inhibition0.68 - 0.85In vitro (enzyme)
Cytotoxicity26 - 65Various cancer cell lines
AntimicrobialVariableStaphylococcus aureus, Candida albicans

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-20(23)21-13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZOBGDWYDTCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。